N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 402508-84-3
VCID: VC16700102
InChI: InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

CAS No.: 402508-84-3

Cat. No.: VC16700102

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide - 402508-84-3

Specification

CAS No. 402508-84-3
Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
IUPAC Name 2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide
Standard InChI InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
Standard InChI Key BCIHPPMEKRDQGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N

Introduction

Structural and Molecular Characteristics

Chemical Architecture

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide features a benzenesulfonamide group (C₆H₅SO₂NH₂) substituted with a methyl group at the para position, linked via an acetyl bridge to a 3-aminophenyl ring. This structure confers both hydrophobicity and hydrogen-bonding capabilities, critical for interactions with biological targets. The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to enzymatic inhibition, a hallmark of many therapeutic sulfonamides .

Table 1: Molecular Properties

PropertyValue
CAS No.402508-84-3
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.4 g/mol
Sulfur Content10.53%
Nitrogen Content9.20%

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves a two-step process:

  • Acylation: Reaction of 3-aminophenylacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.

  • Purification: Crystallization or chromatography to isolate the product, achieving >95% purity.

Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times. Comparative studies with structural analogs, such as N-(3-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-87-3), reveal that electron-donating substituents on the benzene ring enhance reaction efficiency .

Physicochemical Properties

Solubility and Stability

While exact solubility data for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide are unavailable, analogous sulfonamides exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water . The methyl group at the para position increases hydrophobic interactions, potentially improving membrane permeability. Stability studies indicate resistance to hydrolysis under physiological pH, a critical attribute for oral bioavailability.

Biological Activity and Mechanisms

Antibacterial and Anti-Inflammatory Effects

Sulfonamides are renowned for their bacteriostatic activity via dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis in pathogens. Preliminary data suggest N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide inhibits DHPS with an IC₅₀ of 12.3 µM, comparable to sulfamethoxazole. Additionally, its anti-inflammatory activity is attributed to cyclooxygenase-2 (COX-2) suppression, reducing prostaglandin E₂ levels by 58% in murine macrophages.

Cardiovascular Activity

Recent studies on benzenesulfonamide derivatives demonstrate significant effects on cardiovascular parameters. For instance, 4-(2-amino-ethyl)-benzenesulfonamide reduces perfusion pressure by 34% and coronary resistance by 27% in isolated rat heart models, suggesting vasodilatory properties . Although direct evidence for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is lacking, structural similarities imply potential calcium channel modulation, a mechanism shared by nifedipine and verapamil .

Challenges and Future Directions

Despite its promise, N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide faces challenges:

  • Low Aqueous Solubility: Requires formulation strategies like nanoemulsions or prodrugs .

  • Metabolic Clearance: Cytochrome P450-mediated oxidation may limit half-life, necessitating structural modifications. Future research should prioritize in vivo pharmacokinetics and toxicity profiling to advance preclinical development.

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